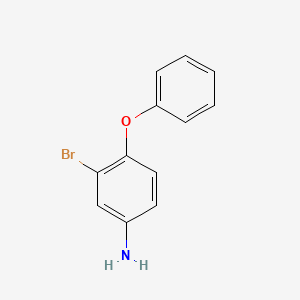
3-Bromo-4-phenoxyaniline
Übersicht
Beschreibung
3-Bromo-4-phenoxyaniline, also known as 3-bromo-4-phenoxybenzenamine, is a chemical compound . It has gained attention in scientific research due to its diverse properties and potential implications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-phenoxyaniline can be analyzed using techniques like X-ray diffraction (XRD) and Density Functional Theory (DFT) . These techniques provide insights into the solid-state crystal structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of 3-Bromo-4-phenoxyaniline can be understood by studying its Molecular Electrostatic Potential (MEP). The MEP provides critical understanding of its electrostatic properties and potential sites of chemical reactivity .
Physical And Chemical Properties Analysis
3-Bromo-4-phenoxyaniline has a molecular weight of 300.58 . Its physical form is a powder . More detailed physical and chemical properties can be obtained through further experimental analysis .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“3-Bromo-4-phenoxyaniline” is used in chemical synthesis . It’s a hydrochloride compound with a molecular weight of 300.58 . It’s typically stored at room temperature and comes in a powder form .
Marine Algae Bioactivities
Marine algae contain various bromophenols, including “3-Bromo-4-phenoxyaniline”, which have been shown to possess a variety of biological activities . These include antioxidant, antimicrobial, anticancer, anti-diabetic, and anti-thrombotic effects .
Potential Antiviral Agent
Recent research found that “3-Bromo-4-phenoxyaniline” may be a potential agent against fish pathogenic viruses, such as infectious hematopoietic necrosis virus and infectious pancreatic necrosis virus .
Functional Food and Pharmaceutical Agents
Due to its wide spectrum of beneficial biological activities, “3-Bromo-4-phenoxyaniline” has attracted much attention in the field of functional food and pharmaceutical agents .
α-Bromination Reaction
“3-Bromo-4-phenoxyaniline” can be synthesized using α-bromination reaction on acetophenone derivatives . This reaction is typically carried out at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent .
Chemical Defense and Deterrence
Bromophenols, including “3-Bromo-4-phenoxyaniline”, are common marine secondary metabolites, and their ecological function is not yet clear, but some of them may play a role in chemical defense and deterrence .
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is primarily used in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, it serves as a boron reagent .
Biochemical Pathways
Its role in the Suzuki–Miyaura cross-coupling reaction involves the formation of carbon-carbon bonds .
Result of Action
The result of 3-Bromo-4-phenoxyaniline’s action is largely dependent on its use in organic synthesis. In the Suzuki–Miyaura cross-coupling reaction, it contributes to the formation of new carbon-carbon bonds .
Action Environment
The efficacy and stability of 3-Bromo-4-phenoxyaniline are influenced by various environmental factors, including temperature, pH, and the presence of other reagents. In the context of the Suzuki–Miyaura cross-coupling reaction, it operates under mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
3-bromo-4-phenoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFTVCQGIZTAMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-phenoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B3086355.png)
![(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086369.png)

![(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B3086385.png)
amine hydrochloride](/img/structure/B3086387.png)
![(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086395.png)
amine hydrochloride](/img/structure/B3086404.png)


![{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B3086418.png)



